molecular formula C12H22ClN B1531756 4-Cyclohexylideneazepane hydrochloride CAS No. 2097968-46-0

4-Cyclohexylideneazepane hydrochloride

Cat. No.: B1531756
CAS No.: 2097968-46-0
M. Wt: 215.76 g/mol
InChI Key: CBYTWQSHDZUDPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclohexylideneazepane hydrochloride is a synthetic compound that belongs to the family of ampakines. Ampakines are a class of compounds that modulate the activity of AMPA receptors, which are ionotropic glutamate receptors playing a crucial role in synaptic plasticity and memory formation.

Preparation Methods

The synthesis of 4-Cyclohexylideneazepane hydrochloride typically involves the condensation of cyclohexanone with azepane under acidic conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out in an organic solvent such as methanol or ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-Cyclohexylideneazepane hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the azepane ring, using reagents like sodium hydroxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-Cyclohexylideneazepane hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its effects on AMPA receptors and its potential role in enhancing cognitive functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating neurological disorders such as Alzheimer’s disease and schizophrenia.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions

Mechanism of Action

The compound exerts its effects by modulating the activity of AMPA receptors. It binds to these receptors and enhances their response to glutamate, leading to increased synaptic transmission and plasticity. This modulation of AMPA receptors is believed to underlie its potential cognitive-enhancing effects .

Comparison with Similar Compounds

4-Cyclohexylideneazepane hydrochloride can be compared with other ampakines such as CX516 and CX717. While all these compounds modulate AMPA receptors, this compound is unique in its specific binding affinity and potency. Similar compounds include:

    CX516: Another ampakine with a different chemical structure but similar effects on AMPA receptors.

    CX717: Known for its higher potency and longer duration of action compared to other ampakines

Properties

IUPAC Name

4-cyclohexylideneazepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N.ClH/c1-2-5-11(6-3-1)12-7-4-9-13-10-8-12;/h13H,1-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYTWQSHDZUDPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=C2CCCNCC2)CC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Cyclohexylideneazepane hydrochloride
Reactant of Route 2
4-Cyclohexylideneazepane hydrochloride
Reactant of Route 3
4-Cyclohexylideneazepane hydrochloride
Reactant of Route 4
4-Cyclohexylideneazepane hydrochloride
Reactant of Route 5
4-Cyclohexylideneazepane hydrochloride
Reactant of Route 6
4-Cyclohexylideneazepane hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.